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Compound of Interest

Compound Name: 1-Bromo-2-(2-bromoethyl)benzene

Cat. No.: B087193 Get Quote

An In-depth Technical Guide to 1-Bromo-2-(2-
bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-2-(2-bromoethyl)benzene is a di-brominated aromatic compound with the chemical

formula C₈H₈Br₂. Its structure, featuring a bromoethyl group ortho to a bromine atom on a

benzene ring, presents interesting possibilities for synthetic chemistry. The differential reactivity

of the benzylic versus the aromatic bromine atoms makes it a potentially versatile building

block in the synthesis of more complex molecules, particularly in the fields of medicinal

chemistry and materials science. This guide provides a comprehensive overview of its

nomenclature, physicochemical properties, a proposed synthetic pathway, and expected

chemical reactivity.

IUPAC Nomenclature and Synonyms
The systematic and unambiguous naming of chemical compounds is crucial for clear scientific

communication.

IUPAC Name: 1-bromo-2-(2-bromoethyl)benzene[1]
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Synonyms: While the IUPAC name is the standard, several other names and identifiers are

associated with this compound:

2-(o-Bromophenyl)ethyl bromide

o-Bromophenethyl bromide

2-Bromophenethyl bromide

NSC 338402

CAS Number: 1074-15-3

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 1-Bromo-2-(2-
bromoethyl)benzene is presented below. This data is essential for its handling,

characterization, and use in experimental settings.

Property Value Source

Molecular Formula C₈H₈Br₂ PubChem

Molecular Weight 263.96 g/mol PubChem

Boiling Point 264 °C ChemicalBook

Melting Point Not available Chemical Synthesis Database

Density 1.740 g/cm³ ChemicalBook

Flash Point 126 °C ChemicalBook

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b087193?utm_src=pdf-body
https://www.benchchem.com/product/b087193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrum Type
Chemical Shifts / Key
Peaks

Source

¹H NMR
7.55 (d), 7.26 (t), 7.13 (t), 3.59

(t), 3.29 (t) ppm
ChemicalBook

Mass Spec. GC-MS data available PubChem

IR IR spectrum available PubChem

Raman Raman spectrum available PubChem

Proposed Experimental Protocol: Synthesis of 1-
Bromo-2-(2-bromoethyl)benzene
A specific, detailed experimental protocol for the synthesis of 1-Bromo-2-(2-
bromoethyl)benzene is not readily available in the searched literature. However, a plausible

synthetic route can be proposed based on established methods for the synthesis of the closely

related compound, (2-bromoethyl)benzene, from 2-phenylethanol. The proposed synthesis

involves the bromination of 2-(2-bromophenyl)ethanol.

Reaction Scheme:

2-(2-bromophenyl)ethanol 1-Bromo-2-(2-bromoethyl)benzene

HBr, H₂SO₄ (cat.)
Heat

Click to download full resolution via product page

Figure 1: Proposed synthesis of 1-Bromo-2-(2-bromoethyl)benzene.

Detailed Methodology (Proposed):

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, place 1 mole of 2-(2-bromophenyl)ethanol.

Reagent Addition: With cooling, cautiously add 0.5 moles of concentrated sulfuric acid,

followed by the slow addition of 1.25 moles of 48% hydrobromic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b087193?utm_src=pdf-body
https://www.benchchem.com/product/b087193?utm_src=pdf-body
https://www.benchchem.com/product/b087193?utm_src=pdf-body
https://www.benchchem.com/product/b087193?utm_src=pdf-body
https://www.benchchem.com/product/b087193?utm_src=pdf-body-img
https://www.benchchem.com/product/b087193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.

Workup: After cooling, the reaction mixture would be subjected to steam distillation. The

organic layer containing the product is separated.

Purification: The crude product is washed sequentially with water, 10% sodium carbonate

solution to neutralize any remaining acid, and again with water. The organic layer is then

dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by

vacuum distillation to yield 1-Bromo-2-(2-bromoethyl)benzene.

Expected Chemical Reactivity
The chemical behavior of 1-Bromo-2-(2-bromoethyl)benzene is dictated by the two bromine

substituents. The benzylic bromine is significantly more reactive towards nucleophilic

substitution than the aromatic bromine due to the stability of the resulting benzylic carbocation

intermediate.

Nucleophilic Substitution
The primary alkyl bromide of the 2-bromoethyl group is expected to readily undergo

nucleophilic substitution reactions (likely via an S(_N)2 mechanism) with a variety of

nucleophiles.

1-Bromo-2-(2-bromoethyl)benzene 1-Bromo-2-(2-Nu-ethyl)benzene
Nu⁻

Click to download full resolution via product page

Figure 2: General nucleophilic substitution at the benzylic position.

Grignard Reagent Formation
The aromatic bromine atom can be used to form a Grignard reagent by reacting with

magnesium metal in an anhydrous ether solvent. This opens up possibilities for carbon-carbon

bond formation.
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1-Bromo-2-(2-bromoethyl)benzene Grignard Reagent
Mg, dry ether

Coupled Product
E⁺ (e.g., R-CHO)

Click to download full resolution via product page

Figure 3: Formation of a Grignard reagent and subsequent reaction.

Electrophilic Aromatic Substitution
The benzene ring itself can undergo electrophilic aromatic substitution. The two bromine atoms

are deactivating but ortho-, para-directing. The substitution pattern will be influenced by the

steric hindrance and the combined electronic effects of the existing substituents.

Biological Signaling Pathways
Currently, there is no available information in the scientific literature detailing the interaction of

1-Bromo-2-(2-bromoethyl)benzene with any specific biological signaling pathways. Further

research would be required to elucidate any potential biological activity.

Conclusion
1-Bromo-2-(2-bromoethyl)benzene is a compound with well-defined physicochemical

properties and nomenclature. While a specific, published synthesis protocol is not readily

available, a reliable method can be proposed based on established chemical transformations.

Its dual reactivity, stemming from the two distinct carbon-bromine bonds, makes it a promising

substrate for further synthetic exploration in the development of novel compounds for various

scientific applications. Future research is needed to determine its biological activity and

potential roles in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [IUPAC nomenclature and synonyms for 1-Bromo-2-(2-
bromoethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087193#iupac-nomenclature-and-synonyms-for-1-
bromo-2-2-bromoethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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